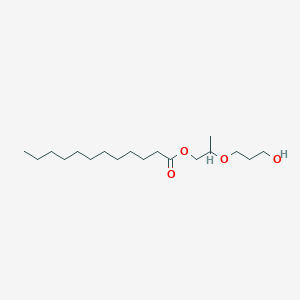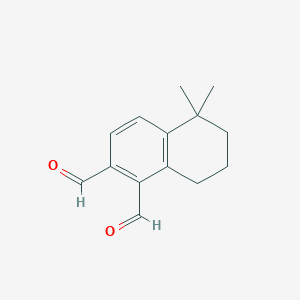
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two aldehyde groups attached to a tetrahydronaphthalene ring system, which is further substituted with two methyl groups at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) under acidic conditions . Another approach includes the use of hexamethylenetetramine in acetic acid, followed by heating and subsequent treatment with sulfuric acid to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve the use of concentrated sulfuric acid or other strong acids as catalysts.
Major Products Formed
Oxidation: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, depending on the specific targets involved.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features but lacking the aldehyde groups.
5,6,7,8-Tetrahydronaphthalene-1,2-dicarbaldehyde: A related compound with a similar ring system but different substitution pattern.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: A compound with similar methyl substitutions but different functional groups.
Uniqueness
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is unique due to the presence of two aldehyde groups and two methyl groups on the tetrahydronaphthalene ring system. This unique combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
CAS番号 |
124974-47-6 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H16O2/c1-14(2)7-3-4-11-12(9-16)10(8-15)5-6-13(11)14/h5-6,8-9H,3-4,7H2,1-2H3 |
InChIキー |
PYBIMXUZQGUKTM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1C=CC(=C2C=O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
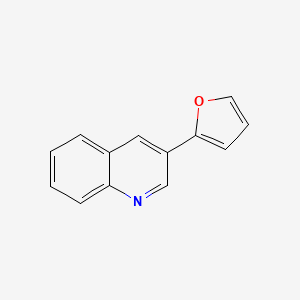
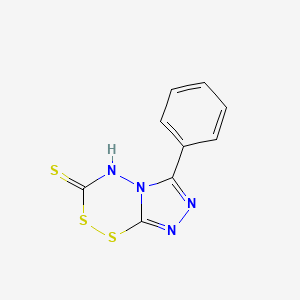
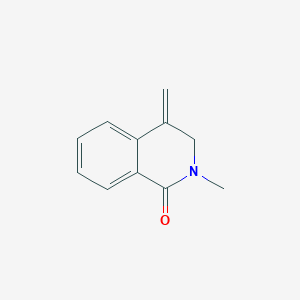
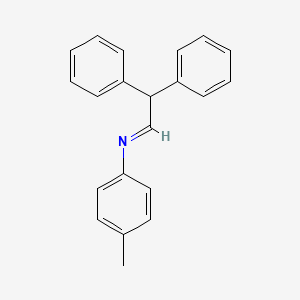

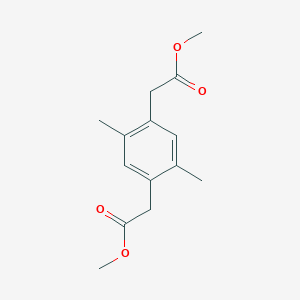
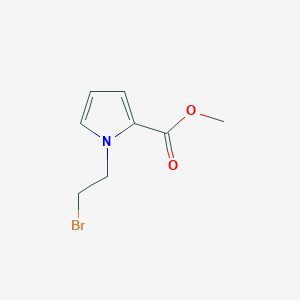
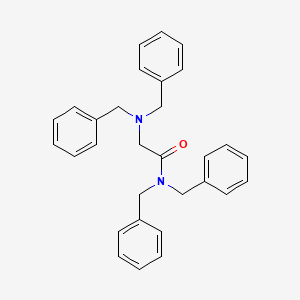
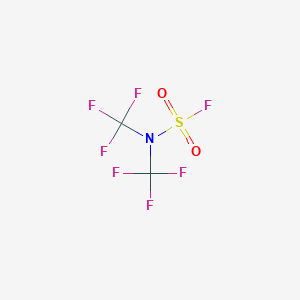
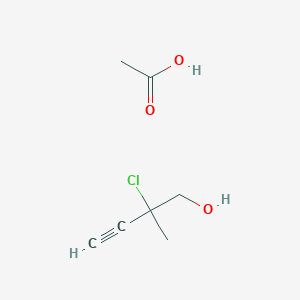
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
